molecular formula C9H14N4 B13083878 5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13083878
M. Wt: 178.23 g/mol
InChI Key: AUFOVXZJMUDKJU-UHFFFAOYSA-N
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Description

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: This compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-ethyl-1H-pyrazole-4-carbonitrile: Lacks the propan-2-yl group, which may affect its reactivity and applications.

    3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile:

Uniqueness

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both the amino and nitrile groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-amino-3-ethyl-1-propan-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H14N4/c1-4-8-7(5-10)9(11)13(12-8)6(2)3/h6H,4,11H2,1-3H3

InChI Key

AUFOVXZJMUDKJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C(C)C

Origin of Product

United States

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